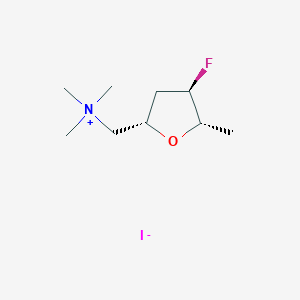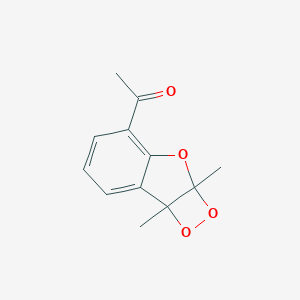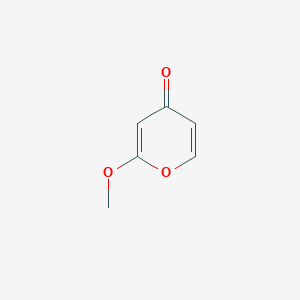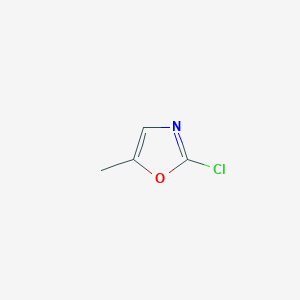![molecular formula C14H11Cl2NO2 B145318 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid CAS No. 127792-33-0](/img/structure/B145318.png)
2-[(3,4-Dichlorophenyl)amino]phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,4-Dichlorophenyl)amino]phenylacetic acid, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, fever, and inflammation. Diclofenac belongs to the class of phenylacetic acid derivatives and is available in various forms such as tablets, capsules, and injections.
Mécanisme D'action
2-[(3,4-Dichlorophenyl)amino]phenylacetic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response. By inhibiting COX enzymes, 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
2-[(3,4-Dichlorophenyl)amino]phenylacetic acid has a wide range of biochemical and physiological effects on the body. It has been shown to reduce the production of cytokines, which are responsible for the inflammatory response. 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid also inhibits the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a crucial role in the regulation of inflammation and immunity.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(3,4-Dichlorophenyl)amino]phenylacetic acid is widely used in laboratory experiments due to its anti-inflammatory and analgesic properties. It has been used to study the role of prostaglandins in inflammation, as well as the effects of COX inhibitors on the immune system. However, 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid has limitations in laboratory experiments, as it can interfere with the activity of other enzymes and pathways involved in inflammation.
Orientations Futures
There are several future directions for the study of 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid. One area of research is the development of new formulations and delivery methods for 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid, such as transdermal patches and nanoparticles. Another area of research is the study of the potential use of 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid in the treatment of cancer and Alzheimer's disease. Additionally, there is a need for further research on the safety and efficacy of 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid, particularly in high-risk populations such as the elderly and those with pre-existing medical conditions.
In conclusion, 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid is a widely used NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It works by inhibiting the activity of COX enzymes, thereby reducing the production of prostaglandins and inflammation. 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid has several advantages and limitations for laboratory experiments, and there are several future directions for its study, including the development of new formulations and delivery methods, and the study of its potential use in the treatment of cancer and Alzheimer's disease.
Applications De Recherche Scientifique
2-[(3,4-Dichlorophenyl)amino]phenylacetic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid is also used to relieve pain and inflammation associated with dental procedures and postoperative pain. Additionally, it has been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
127792-33-0 |
|---|---|
Nom du produit |
2-[(3,4-Dichlorophenyl)amino]phenylacetic acid |
Formule moléculaire |
C14H11Cl2NO2 |
Poids moléculaire |
296.1 g/mol |
Nom IUPAC |
2-[2-(3,4-dichloroanilino)phenyl]acetic acid |
InChI |
InChI=1S/C14H11Cl2NO2/c15-11-6-5-10(8-12(11)16)17-13-4-2-1-3-9(13)7-14(18)19/h1-6,8,17H,7H2,(H,18,19) |
Clé InChI |
HYQBRWVYCIFJFX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)O)NC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

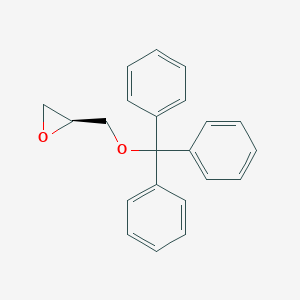
![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)
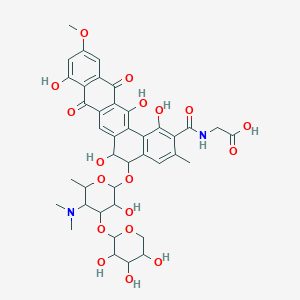
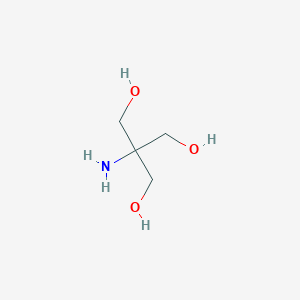

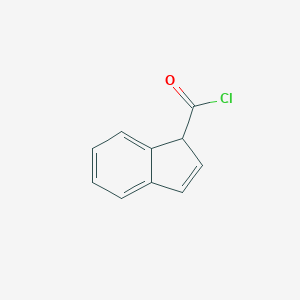
![10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one](/img/structure/B145244.png)
